1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

Description

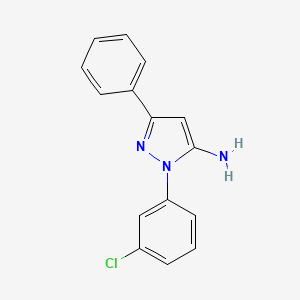

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine (CAS: 618098-26-3; molecular formula: C₁₅H₁₂ClN₃) is an aromatic heterocyclic compound featuring a pyrazole core substituted with a 3-chlorophenyl group at position 1 and a phenyl group at position 3 (Figure 1). This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. Its molecular weight is 269.73 g/mol, and it is commercially available for research purposes .

Pyrazole derivatives are widely studied for their bioactivity, particularly in neuroscience, where similar compounds exhibit serotonin receptor (5-HTR) modulation .

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-12-7-4-8-13(9-12)19-15(17)10-14(18-19)11-5-2-1-3-6-11/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEMJWSTADRWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388038 | |

| Record name | 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618098-26-3 | |

| Record name | 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chalcone-Based Cyclization Method

The most common and widely reported synthetic route to this compound involves two main steps:

Step 1: Preparation of Chalcone Intermediate

The chalcone is synthesized via Claisen-Schmidt condensation between 3-chlorobenzaldehyde and acetophenone. This base-catalyzed aldol condensation typically proceeds under reflux in ethanol or other suitable solvents, yielding the α,β-unsaturated ketone (chalcone) with high efficiency.Step 2: Cyclization with Phenylhydrazine

The chalcone undergoes cyclization with phenylhydrazine in the presence of an acid catalyst such as acetic acid. This reaction forms the pyrazole ring, yielding this compound. The reaction is generally carried out under reflux conditions, and the product is isolated by recrystallization or chromatographic purification.

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-Chlorobenzaldehyde + Acetophenone → Chalcone | Base-catalyzed Claisen-Schmidt condensation, reflux in ethanol | Chalcone intermediate |

| 2 | Chalcone + Phenylhydrazine → Pyrazole derivative | Acid-catalyzed cyclization (acetic acid), reflux | This compound |

This method is scalable and adaptable for industrial production, often employing batch reactors with controlled temperature and stirring to optimize yield and purity.

Industrial Production Considerations

Industrial synthesis of this compound typically follows the chalcone cyclization route but optimized for scale:

- Batch Reactors: Controlled temperature and stirring ensure reproducibility.

- Purification: Recrystallization and chromatographic techniques are employed to achieve high purity.

- Catalyst Use: Acid catalysts like acetic acid or polyphosphoric acid facilitate cyclization.

- Solvent Selection: Ethanol, methanol, or other polar solvents are preferred for solubility and reaction kinetics.

Automation and continuous flow reactors may be integrated to improve throughput and reduce costs.

Chemical Reaction Analysis Relevant to Preparation

The compound’s synthesis and subsequent modifications involve several reaction types:

| Reaction Type | Reagents/Conditions | Products/Notes |

|---|---|---|

| Oxidation | Potassium permanganate (acidic/basic medium) | Pyrazole oxides |

| Reduction | Hydrogen gas with Pd/C catalyst | Amine derivatives |

| Substitution | Sodium hydride (NaH) followed by alkyl halides | Substituted pyrazoles |

These reactions are important for functional group transformations post-synthesis but also inform the choice of conditions during preparation to avoid unwanted side reactions.

Research Findings and Data Tables

Spectral and Analytical Data for Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Pyrazole protons at δ 6.5–7.8 ppm; aromatic protons consistent with 3-chlorophenyl and phenyl groups | |

| IR Spectroscopy | N–H stretch around 3300 cm⁻¹ confirming amine group | |

| Mass Spectrometry | Molecular ion peak at m/z 270 (M+H)+ matching C15H12ClN3 | |

| Melting Point | 138–141 °C, consistent with literature values |

Reaction Yields and Conditions Summary

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chalcone formation | 3-Chlorobenzaldehyde, acetophenone, base | Reflux in ethanol, 4–6 h | 85–95 | High purity chalcone |

| Cyclization | Chalcone, phenylhydrazine, acetic acid | Reflux, 3–5 h | 75–90 | Product isolated by recrystallization |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products:

Oxidation Products: Pyrazole oxides.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine has been investigated for its potential as an anti-inflammatory and analgesic agent . Its structural similarity to other bioactive pyrazoles suggests that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response by catalyzing the conversion of arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief .

Case Studies :

- A study indicated that compounds similar to this compound exhibited significant anti-inflammatory activity, with some derivatives showing better gastrointestinal tolerance compared to traditional NSAIDs like phenylbutazone .

Material Science

The compound is utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs) . Its ability to form stable structures makes it suitable for developing advanced materials that require specific electronic properties.

Biochemical Research

Research involving this compound focuses on its interactions with various biological targets, including enzymes and receptors. It is particularly studied for its potential role in enzyme inhibition and receptor binding, aiding in understanding biological processes and disease mechanisms .

Chemical Reactions

The compound can undergo several types of chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate, leading to pyrazole oxides.

- Reduction : Hydrogenation can yield amine derivatives.

- Substitution : Nucleophilic substitution at the chlorophenyl group allows for introducing different substituents.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic medium |

| Reduction | Hydrogen (Pd/C catalyst) | Standard hydrogenation conditions |

| Substitution | Sodium hydride (NaH) | Strong base with nucleophiles |

The biological activity of this compound is primarily attributed to its interaction with molecular targets:

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine exerts its effects involves:

Molecular Targets: The compound may interact with cyclooxygenase (COX) enzymes, inhibiting their activity and thus reducing inflammation.

Pathways Involved: Inhibition of the COX pathway leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Positional Isomerism

- Meta vs. Para Chlorophenyl Substitution: The target compound’s 3-chlorophenyl group (meta) creates distinct electronic effects compared to the para isomer (CAS 618092-68-5). Meta substitution may enhance binding to biological targets due to optimized steric alignment .

Substituent Effects

- Phenyl vs. Methyl : Replacing the phenyl group at position 3 with methyl (CAS 40401-41-0) reduces molecular weight (207.66 vs. 269.73 g/mol) and lipophilicity (logP ~2.5 vs. ~4.2 estimated), impacting membrane permeability .

- Trifluoromethyl vs.

Computational and Analytical Data

- Crystallography : SHELX programs are critical for resolving structural differences between positional isomers, aiding in the design of analogs with optimized binding .

Biological Activity

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is an organic compound with a pyrazole ring structure, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural similarities to other bioactive pyrazoles, leading to investigations into its anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C15H12ClN3

- Molar Mass : 269.73 g/mol

- Melting Point : 138–141 °C

The compound features a pyrazole ring substituted with a 3-chlorophenyl group and a phenyl group, which influences its electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Cyclooxygenase (COX) Inhibition : The compound is believed to inhibit COX enzymes, which play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid into prostaglandins. This inhibition leads to reduced inflammation and pain relief .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its structural analogs have shown similar activities against various cancer cell lines .

Biological Studies and Findings

Numerous studies have evaluated the biological activity of this compound:

- Anti-inflammatory Effects :

- Anticancer Activity :

Case Study 1: Anti-inflammatory Activity

In a controlled experiment, mice were treated with varying doses of this compound before being subjected to an inflammatory challenge using LPS. Results indicated a dose-dependent reduction in paw edema compared to control groups, confirming its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

A study involving human cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways in malignant cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyrazole derivative | Anti-inflammatory, anticancer |

| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | Pyrazole derivative | Selective COX-2 inhibitor |

| 1-(2-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine | Pyrazole derivative | Antitumor activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.